Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-
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Overview
Description
Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of a cyclodecane ring substituted with a chloro group and a sulfinyl group attached to a methylene bridge, which is further connected to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclodecane Ring: Cyclodecane can be synthesized through the cyclization of decane using a strong acid catalyst.
Introduction of Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfinyl Group Addition: The sulfinyl group can be added through oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Attachment of 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group to the methylene bridge, which can be achieved through Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of dechlorinated products
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro group can undergo substitution reactions, leading to the formation of various derivatives with different biological activities. The compound’s overall reactivity is influenced by the steric and electronic effects of the cyclodecane ring and the attached substituents.
Comparison with Similar Compounds
Similar Compounds
Cyclodecane: A simple cycloalkane with a ten-membered ring.
Cyclodecane, [chloro[(4-methylphenyl)thio]methylene]-: Similar structure but with a thioether group instead of a sulfinyl group.
Cyclodecane, [chloro[(4-methylphenyl)sulfonyl]methylene]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of the cyclodecane ring and the specific substituents makes it a valuable compound for various research applications.
Properties
CAS No. |
596118-86-4 |
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Molecular Formula |
C18H25ClOS |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
[chloro-(4-methylphenyl)sulfinylmethylidene]cyclodecane |
InChI |
InChI=1S/C18H25ClOS/c1-15-11-13-17(14-12-15)21(20)18(19)16-9-7-5-3-2-4-6-8-10-16/h11-14H,2-10H2,1H3 |
InChI Key |
OGVPDYNFMBLILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(=C2CCCCCCCCC2)Cl |
Origin of Product |
United States |
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